
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid is a chemical compound with a unique structure that includes a benzoic acid core substituted with a hydroxy-methylpropoxy group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid typically involves the reaction of 2-hydroxy-2-methylpropyl alcohol with 5-(trifluoromethyl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Known for its use as a pH regulator and chelating agent.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: Used in various chemical applications.
2-Hydroxy-2-(trifluoromethyl)propionic acid: Utilized in scientific research and industrial applications.
Uniqueness
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid is unique due to its combination of a hydroxy-methylpropoxy group and a trifluoromethyl group on a benzoic acid core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C12H13F3O4 |
|---|---|
分子量 |
278.22 g/mol |
IUPAC名 |
2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H13F3O4/c1-11(2,18)6-19-9-4-3-7(12(13,14)15)5-8(9)10(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |
InChIキー |
DJRKNKUYUJDJBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


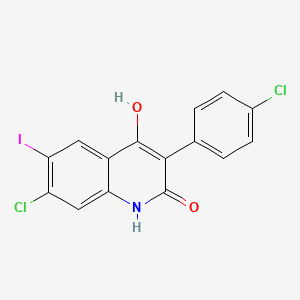
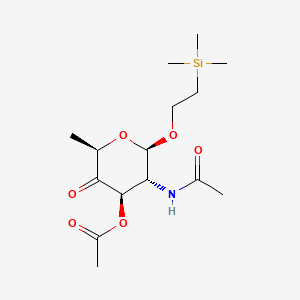
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
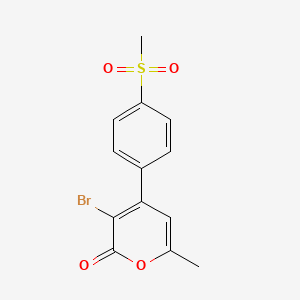
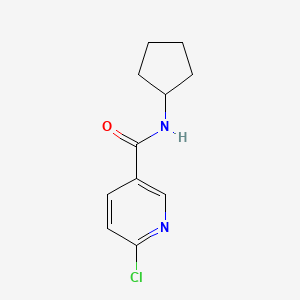
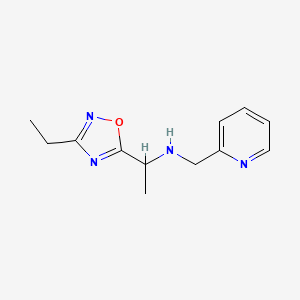

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)

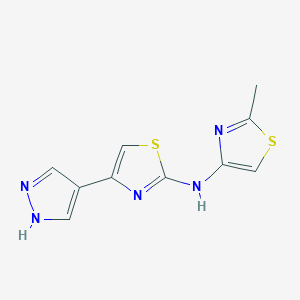
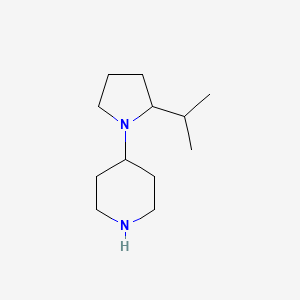
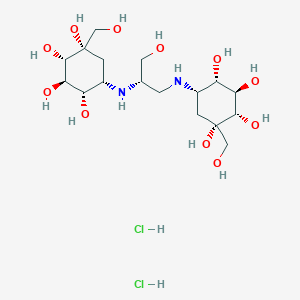
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
